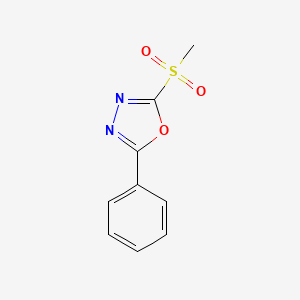

2-(Methylsulfonyl)-5-phenyl-1,3,4-oxadiazole

Description

Structural and Electronic Features of 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole core represents a five-membered, conjugated, planar, and stable heteroaromatic system comprised of two adjacent nitrogen atoms at the 3,4-positions with one oxygen atom and two vicinal carbon atoms. This heterocyclic framework exhibits unique electronic characteristics that fundamentally distinguish it from other aromatic systems. Each nitrogen atom in the ring is positioned one carbon apart from the oxygen heteroatom, creating a specific electronic distribution that influences the compound's reactivity and stability.

The electronic nature of the 1,3,4-oxadiazole ring is characterized by electron deficiency due to the presence of two pyridine-like nitrogen atoms in the ring structure. This electron-deficient character is evidenced by the downfield chemical shift of the carbon-hydrogen bond at position 2(5) appearing at δ 8.73 parts per million in deuterated chloroform nuclear magnetic resonance spectroscopy. The presence of two electronegative nitrogen atoms significantly deactivates the ring, making electrophilic substitution reactions difficult at the carbon-2 and carbon-5 positions.

From a computational perspective, detailed studies have revealed important insights into the electronic properties of 1,3,4-oxadiazole derivatives. Density functional theory calculations using the B3LYP functional with 6-31G** basis set have provided quantitative understanding of various reactivity descriptors. The electronegativity values can be computed using the Mulliken procedure as χ = (EHOMO + ELUMO)/2, where EHOMO represents the highest occupied molecular orbital energy and ELUMO represents the lowest unoccupied molecular orbital energy. The hardness parameter is calculated as η = (ELUMO - EHOMO)/2, while the electrophilicity index is determined by ω = (EHOMO + ELUMO/2)²/2η.

The frontier molecular orbital analysis of 1,3,4-oxadiazole compounds reveals specific patterns of electron distribution. In most studied derivatives, the highest occupied molecular orbital is delocalized on aromatic substituents, while the lowest unoccupied molecular orbital is distributed on the oxadiazole ring system and associated functional groups. This intramolecular charge transfer behavior is crucial for understanding the electronic properties and potential applications of these compounds.

| Electronic Property | Computational Method | Physical Significance |

|---|---|---|

| Electronegativity (χ) | (EHOMO + ELUMO)/2 | Electron-attracting power |

| Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to electron transfer |

| Electrophilicity (ω) | (EHOMO + ELUMO/2)²/2η | Electron-accepting capability |

| Softness (S) | 1/2η | Polarizability measure |

The chemical reactivity of 1,3,4-oxadiazole derivatives is significantly influenced by their electronic structure. Electrophilic substitution reactions are unusual because the electron-deficient nature of the ring system makes it unreactive toward electrophiles. This characteristic fundamentally alters the synthetic approaches required for functionalization compared to electron-rich aromatic systems. The planar structure and conjugated nature of the oxadiazole ring also contribute to its stability and potential for intermolecular interactions.

Role of Methylsulfonyl and Phenyl Substituents in Heterocyclic Chemistry

The methylsulfonyl group represents a significant polar substituent commonly employed in heterocyclic chemistry alongside other standard functional groups such as methoxy, dimethylamino, acetoxy, and acetyl substituents. This sulfone functionality imparts distinctive electronic and chemical properties to heterocyclic systems, making it valuable for pharmaceutical and materials applications. The methylsulfonyl substituent is particularly prevalent in agrochemicals and can be found in the structures of numerous pharmaceutical compounds.

In the context of 2-(Methylsulfonyl)-5-phenyl-1,3,4-oxadiazole, the methylsulfonyl group positioned at the 2-position of the oxadiazole ring significantly influences the compound's electronic characteristics. The sulfone functionality acts as a strong electron-withdrawing group, which enhances the already electron-deficient nature of the oxadiazole core. This electron-withdrawing effect stabilizes the oxadiazole ring and promotes specific types of chemical interactions with biological targets and other molecules.

The phenyl substituent at the 5-position provides additional structural complexity and electronic modulation to the oxadiazole system. Aromatic substituents like phenyl groups contribute to the overall stability of the molecule through extended conjugation and provide sites for potential intermolecular interactions such as π-π stacking. The combination of the electron-withdrawing methylsulfonyl group and the phenyl substituent creates a unique electronic environment that influences both the chemical reactivity and physical properties of the compound.

Computational studies have demonstrated that the presence of aromatic substituents significantly affects the frontier molecular orbital distribution in oxadiazole derivatives. The phenyl group often serves as a primary site for the highest occupied molecular orbital localization, while the oxadiazole ring with its electron-withdrawing substituents becomes the primary location for the lowest unoccupied molecular orbital. This separation of frontier molecular orbitals facilitates intramolecular charge transfer processes that are important for various applications.

The specific substitution pattern in this compound creates opportunities for diverse chemical transformations. The methylsulfonyl group can participate in various chemical reactions including oxidation processes where it can be further oxidized to form more complex sulfone derivatives. The phenyl substituent provides additional sites for functionalization through traditional aromatic substitution reactions, although the electron-deficient nature of the overall system may influence the reaction conditions required.

| Substituent Type | Electronic Effect | Chemical Implications |

|---|---|---|

| Methylsulfonyl | Strong electron-withdrawing | Increases electrophilicity, stabilizes ring |

| Phenyl | Moderate electron-donating | Provides π-conjugation, HOMO localization |

| Combined Effect | Balanced electronic system | Enhanced stability, tuned reactivity |

From a synthetic perspective, the incorporation of methylsulfonyl and phenyl substituents into the oxadiazole framework requires specific synthetic strategies. Traditional approaches to heteroaromatic methyl sulfones rely on modification of pre-installed functional groups, such as oxidation of thiomethyl groups or metal-mediated cross-coupling reactions with sodium sulfinate or sulfur dioxide sources. However, recent developments have introduced new methodologies based on 1,3-heterocycle disconnection logic that provide more direct access to these substituted systems.

The structural features of this compound also contribute to its potential pharmaceutical relevance. The 1,3,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its ability to act as a bioisosteric replacement for amides and esters. The oxadiazole ring system offers superior hydrolytic and metabolic stability compared to traditional functional groups, along with improved pharmacokinetic properties and enhanced in vivo performance. The methylsulfonyl and phenyl substituents further modulate these properties, potentially affecting lipophilicity, water solubility, and biological activity.

Properties

IUPAC Name |

2-methylsulfonyl-5-phenyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c1-15(12,13)9-11-10-8(14-9)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQYZKKQQDPLOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406264 | |

| Record name | 2-(methylsulfonyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23767-32-0 | |

| Record name | 2-(methylsulfonyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a sulfonyl chloride in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the oxadiazole ring can produce various reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles, including 2-(Methylsulfonyl)-5-phenyl-1,3,4-oxadiazole, exhibit significant antibacterial properties. A study assessed several oxadiazole derivatives for their in vitro antibacterial activity against various bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The results demonstrated that certain derivatives showed potent antibacterial effects, suggesting that the oxadiazole framework could be a valuable scaffold for developing new antimicrobials .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that certain oxadiazole derivatives can inhibit cancer cell proliferation. For instance, derivatives with specific substituents at the 2 and 5 positions on the oxadiazole ring have been linked to enhanced anticancer activity . Computational docking studies further revealed high binding affinities of these compounds to cancer-related proteins, indicating their potential as therapeutic agents against various cancers .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory activity. Studies have shown that specific derivatives exhibit comparable anti-inflammatory effects to established drugs like Indomethacin. The presence of substituents on the oxadiazole ring significantly influences this activity .

Materials Science

Photophysical Properties

Oxadiazoles are recognized for their photophysical properties, making them suitable for applications in materials science. This compound is used in the development of polymers and light-emitting materials due to its ability to absorb and emit light effectively. This characteristic is particularly valuable in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Polymer Chemistry

The compound serves as a building block for synthesizing various polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices can improve solubility and processability while imparting desirable optical characteristics.

Agricultural Applications

Pesticidal Properties

The oxadiazole family has been explored for use as agrochemicals, including herbicides and insecticides. This compound has shown potential in protecting crops from bacterial and viral pathogens. Its application could lead to more effective plant protection strategies against a range of agricultural pests .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. The exact molecular targets and pathways can vary based on the specific application and modifications of the compound.

Comparison with Similar Compounds

Key Findings :

- Ethylsulfonyl substitution reduces antibacterial potency compared to methylsulfonyl .

- Fluorination at the phenyl ring (e.g., 4-fluorophenyl) enhances activity, likely due to increased electron-withdrawing effects .

Phenoxymethyl-Substituted Oxadiazoles

Derivatives with phenoxymethyl groups at position 2 show notable anticancer activity (Table 2):

| Compound | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| 2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole (7m) | 10.51 ± 1.9 | MDA-MB-453 (BC) | |

| 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole (4c) | 8.2 ± 0.3 | MCF-7 (BC) |

Key Findings :

- Bromo and nitro substituents on the phenyl ring improve binding to the estrogen receptor, enhancing anti-breast cancer activity .

- Phenoxymethyl derivatives induce apoptosis in cancer cells, a mechanism distinct from the antibacterial action of sulfonyl derivatives .

Halogen-Substituted Phenyl Derivatives

Halogenation at the phenyl ring influences bioactivity:

- 4-Chlorophenyl : 2-(Methylsulfonyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole showed moderate antibacterial activity (EC50 = 23.21 µg/mL) .

- 2,4-Dichlorophenyl : Dichlorination reduced potency (EC50 = 52.14 µg/mL), suggesting steric hindrance may limit target interactions .

Oxadiazoles with Heterocyclic Moieties

- Benzothiazole Derivatives : 2-((Benzothiazol-2-ylthio)methyl)-5-phenyl-1,3,4-oxadiazoles showed antidiabetic effects at 350 mg/kg in animal models .

Biological Activity

2-(Methylsulfonyl)-5-phenyl-1,3,4-oxadiazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

The compound is characterized by the presence of a methylsulfonyl group at the 2-position and a phenyl group at the 5-position of the oxadiazole ring. Its chemical structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of phenylhydrazine with methylsulfonyl chloride and appropriate carboxylic acids under controlled conditions. The yield and purity of synthesized compounds are crucial for subsequent biological evaluations.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:

- Cell Viability Assays : In vitro studies have demonstrated that these compounds exhibit significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colon cancer). The IC50 values observed were in the micromolar range, indicating effective antiproliferative activity .

- Mechanism of Action : The mechanism involves induction of apoptosis as evidenced by increased caspase activity and morphological changes in treated cells. Flow cytometry analyses revealed that treatment with these compounds leads to cell cycle arrest in the G0/G1 phase .

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MDA-MB-231 | 15.0 | 45.2 - 62.7 |

| HT-29 | 10.0 | 9.4 - 51.2 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits moderate activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still under investigation .

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

- Breast Cancer Study : A series of derivatives were synthesized and tested against breast cancer cell lines. The study found that modifications in substituents significantly affected cytotoxicity and apoptosis induction .

- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various oxadiazole derivatives, including this compound, revealing promising results against Gram-positive bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

- Substituent Variations : Changes in substituents on the phenyl ring or modifications to the methylsulfonyl group can enhance or diminish biological activity.

- Electronic Effects : The electron-withdrawing nature of the methylsulfonyl group may contribute to increased reactivity and interaction with biological targets.

Q & A

Q. What experimental methods are recommended for characterizing the structural and electronic properties of 2-(methylsulfonyl)-5-phenyl-1,3,4-oxadiazole?

To characterize this compound, employ a combination of:

- Single-crystal X-ray diffraction to resolve its solid-state conformation and noncovalent interactions (e.g., CH⋯N/CH⋯π) critical for crystal packing .

- FT-IR spectroscopy to confirm functional groups, such as the oxadiazole ring (C=N stretch at ~1600 cm⁻¹) and sulfonyl group (S=O stretch at ~1300–1150 cm⁻¹) .

- HOMO-LUMO analysis via computational tools (e.g., DFT) to evaluate orbital energy gaps, which influence reactivity and electronic properties. Reported HOMO: 6.2 eV; LUMO: 2.4 eV .

Q. How can researchers design derivatives of this compound to optimize biological activity?

Modify substituents at key positions:

- Phenyl ring substitutions : Introduce electron-withdrawing groups (e.g., -F, -Cl) to enhance antifungal/antibacterial activity. For example, 4-fluorophenyl substitution reduces EC50 values by ~50% compared to unsubstituted derivatives .

- Sulfonyl group variations : Replace methylsulfonyl with ethylsulfonyl to study steric effects on toxicity profiles. Ethyl derivatives exhibit higher EC50 values (e.g., 29.00 μg/mL vs. 20.07 μg/mL for methylsulfonyl) .

- Synthetic routes : Use nucleophilic substitution or Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups .

Q. What in vitro assays are suitable for evaluating the antifungal or antibacterial efficacy of this compound?

- Dose-response assays : Fit toxicity data to regression equations (e.g., ) to calculate EC50 values .

- Comparative analysis : Benchmark against standards like bismerthiazole (EC50: 92.61 μg/mL) to assess relative potency .

- Enzyme inhibition studies : Test lipoxygenase (LOX) or acetyl-CoA carboxylase inhibition using spectrophotometric methods .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in structure-activity relationships (SAR) for oxadiazole derivatives?

- Molecular docking : Map interactions between this compound and target proteins (e.g., fungal CYP51 or cancer-related kinases) to identify critical binding residues .

- 3D-QSAR : Use CoMFA/CoMSIA models to correlate substituent effects (e.g., -SO2CH3 vs. -SO2C2H5) with biological activity trends .

- Molecular dynamics (MD) : Simulate stability of ligand-protein complexes over time (e.g., 100 ns trajectories) to validate docking predictions .

Q. What strategies mitigate instability issues when using this compound in radiolabeling applications?

- Prosthetic group design : Incorporate this compound into [18F]FPOS, a radiotracer scaffold that reacts selectively with thiols at physiological pH. This avoids hydrolysis and racemization issues common in maleimide-based probes .

- Stability assays : Monitor radiochemical purity via HPLC under varying pH and temperature conditions to optimize labeling protocols .

Q. How should researchers address contradictions in toxicity data between in vitro and in vivo studies?

- Pharmacokinetic profiling : Measure bioavailability, metabolic half-life, and tissue distribution to identify off-target effects.

- Species-specific assays : Test toxicity in multiple models (e.g., plant pathogens vs. mammalian cells) to clarify selectivity. For example, EC50 values for rice bacterial blight (20.07 μg/mL) may not correlate with mammalian cytotoxicity .

- Meta-analysis : Compare regression coefficients (e.g., in toxicity models) to assess reproducibility across studies .

Q. What synthetic challenges arise when introducing electron-donating groups to the phenyl ring, and how are they resolved?

- Steric hindrance : Bulky substituents (e.g., -OCH3) can reduce reaction yields. Mitigate via microwave-assisted synthesis to enhance reaction kinetics .

- Byproduct formation : Use protecting groups (e.g., tert-butyl) during sulfonation to prevent undesired side reactions .

- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane to isolate pure derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.